molecular formula C16H10Br2N2 B13975207 Pyrazine, 2,5-bis(4-bromophenyl)- CAS No. 55453-06-0

Pyrazine, 2,5-bis(4-bromophenyl)-

Cat. No.: B13975207
CAS No.: 55453-06-0
M. Wt: 390.07 g/mol
InChI Key: FXTSBGYXBMNLRJ-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)pyrazine is an organic compound characterized by a pyrazine ring substituted with two 4-bromophenyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods: The reaction can be optimized for large-scale production by adjusting parameters such as catalyst loading, temperature, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-bromophenyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2,5-Bis(4-bromophenyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-bromophenyl)pyrazine involves its interaction with molecular targets through its pyrazine ring and bromophenyl groups. These interactions can modulate various biological pathways, including DNA damage response and cell-wall stress in microorganisms .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(4-bromophenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry .

Properties

CAS No.

55453-06-0

Molecular Formula

C16H10Br2N2

Molecular Weight

390.07 g/mol

IUPAC Name

2,5-bis(4-bromophenyl)pyrazine

InChI

InChI=1S/C16H10Br2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H

InChI Key

FXTSBGYXBMNLRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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